molecular formula C31H30N4O5 B6515838 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine CAS No. 931315-19-4

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine

Cat. No.: B6515838
CAS No.: 931315-19-4
M. Wt: 538.6 g/mol
InChI Key: AFNLUYPEGFHUNE-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine is a heterocyclic compound featuring:

  • A benzodioxole group linked via a methyl bridge to a piperazine ring.
  • A chromeno[2,3-d]pyrimidine core substituted with methoxy groups at positions 9 and 4-phenyl.

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c1-36-23-9-7-21(8-10-23)29-32-30(24-17-22-4-3-5-26(37-2)28(22)40-31(24)33-29)35-14-12-34(13-15-35)18-20-6-11-25-27(16-20)39-19-38-25/h3-11,16H,12-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNLUYPEGFHUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3CC4=C(C(=CC=C4)OC)OC3=N2)N5CCN(CC5)CC6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine (CAS Number: 931315-19-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C31H30N4O5C_{31}H_{30}N_{4}O_{5} with a molecular weight of 538.6 g/mol. The structural complexity arises from its benzodioxole and chromeno-pyrimidine moieties, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC31H30N4O5C_{31}H_{30}N_{4}O_{5}
Molecular Weight538.6 g/mol
CAS Number931315-19-4

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that similar piperazine derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A structure-activity relationship (SAR) analysis demonstrated that modifications to the methoxy groups on the chromeno-pyrimidine scaffold enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against a range of bacterial strains, suggesting potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of the compound. It has been suggested that the benzodioxole moiety may contribute to neuroprotection by modulating neurotransmitter levels or by acting as an antioxidant. Studies on similar compounds indicate that they can protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein Kinases : The compound may act as an inhibitor of protein kinases involved in cell signaling pathways associated with cancer progression.
  • Enzyme Inhibition : It may inhibit enzymes responsible for DNA replication and repair, leading to increased cancer cell death.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its neuroprotective effects.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of a related piperazine derivative in human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how variations in substituents affect biological activity:

SubstituentEffect on Activity
Methoxy groups on phenylIncreased anticancer potency
Benzodioxole ringEnhanced neuroprotective effects
Piperazine coreEssential for receptor binding

Comparison with Similar Compounds

Piperazine-Containing Antipsychotic Agents (Coumarin Derivatives)

Example Compound : 5-Hydroxy-4,7-dimethylcoumarin-piperazine derivatives (e.g., 3d, 5d, 9d) .

Feature Target Compound Coumarin-Piperazine Derivatives
Core Structure Chromeno-pyrimidine Coumarin
Piperazine Linker Direct attachment to chromeno-pyrimidine Three-carbon alkyl linker between coumarin and piperazine
Substituents 4-Methoxyphenyl, 9-methoxy Acetyl (C-6), chloro/nitro (phenyl ring)
Biological Activity Not explicitly reported (inference: enzyme/receptor targeting) Subnanomolar 5-HT1A affinity, selectivity over 5-HT2A
Key Insight Methoxy groups may enhance hydrogen bonding vs. chloro/nitro groups in coumarin derivatives, improving selectivity .

Antiviral Piperazine Derivatives (Rift Valley Fever Virus Inhibitors)

Example Compound : Butyl piperazine analog 9a .

Feature Target Compound Butyl Piperazine 9a
Piperazine Modification Benzodioxole-methyl substitution N-H retained for hydrogen bonding
Substituents Chromeno-pyrimidine core Biphenyl group
Activity Undisclosed (structural analogy suggests enzyme inhibition) Retained antiviral activity despite metabolic liabilities
Key Insight Replacement of N-H with bulky groups (e.g., benzodioxole) may reduce metabolic clearance compared to 9a .

ERCC1-XPF Inhibitors (Piperazine Side-Chain Modifications)

Example Compound : ERCC1-XPF inhibitor 6 (binding affinity: -32.47 kcal/mol) .

Feature Target Compound Inhibitor 6
Piperazine Role Structural scaffold for chromeno-pyrimidine binding Direct interaction with ERCC1-XPF via side-chain
Substituents Methoxy groups, benzodioxole Computationally optimized side-chain groups
Activity Likely enzyme inhibition (chromeno-pyrimidine motif) High binding affinity in silico, in vivo validation pending
Key Insight Chromeno-pyrimidine may offer steric advantages over simpler piperazine scaffolds in enzyme binding .

Structural and Metabolic Considerations

Piperazine as a Metabolic Hotspot

  • The piperazine ring in the target compound is prone to deethylation or oxidation , as seen in analogs (e.g., metabolites A and B in ) .
  • Mitigation Strategy : The benzodioxole-methyl group may sterically hinder metabolic degradation, improving stability compared to unsubstituted piperazines .

Role of Methoxy Substitutions

  • The 4-methoxyphenyl and 9-methoxy groups likely act as hydrogen bond acceptors , enhancing interactions with target proteins (e.g., serotonin receptors or enzymes) .

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